(1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride (1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396748-33-6
VCID: VC4403323
InChI: InChI=1S/C24H33ClN4O.ClH/c1-19-18-20(2)29(26-19)17-15-27-12-5-13-28(16-14-27)23(30)24(10-3-4-11-24)21-6-8-22(25)9-7-21;/h6-9,18H,3-5,10-17H2,1-2H3;1H
SMILES: CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C.Cl
Molecular Formula: C24H34Cl2N4O
Molecular Weight: 465.46

(1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride

CAS No.: 1396748-33-6

Cat. No.: VC4403323

Molecular Formula: C24H34Cl2N4O

Molecular Weight: 465.46

* For research use only. Not for human or veterinary use.

(1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride - 1396748-33-6

Specification

CAS No. 1396748-33-6
Molecular Formula C24H34Cl2N4O
Molecular Weight 465.46
IUPAC Name [1-(4-chlorophenyl)cyclopentyl]-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]methanone;hydrochloride
Standard InChI InChI=1S/C24H33ClN4O.ClH/c1-19-18-20(2)29(26-19)17-15-27-12-5-13-28(16-14-27)23(30)24(10-3-4-11-24)21-6-8-22(25)9-7-21;/h6-9,18H,3-5,10-17H2,1-2H3;1H
Standard InChI Key UUOYLCVINSZIDI-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name delineates a methanone core (C=O\text{C=O}) connected to two distinct substituents:

  • 1-(4-Chlorophenyl)cyclopentyl: A cyclopentane ring substituted at position 1 with a 4-chlorophenyl group. The chlorine atom enhances lipophilicity, potentially improving blood-brain barrier permeability .

  • 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl: A seven-membered 1,4-diazepane ring featuring a nitrogen atom at position 4 linked to an ethyl group terminating in a 3,5-dimethylpyrazole. The diazepane’s conformational flexibility may facilitate receptor binding, while the pyrazole’s heterocyclic structure often contributes to hydrogen bonding and π-π stacking interactions .

The hydrochloride salt form (HCl\text{HCl}) protonates the diazepane’s tertiary nitrogen, improving aqueous solubility and crystalline stability.

Physicochemical Profile

Key properties inferred from structural analogs include:

  • Molecular Weight: ~520–550 g/mol (calculated using atomic masses).

  • logP: ~3.5–4.2 (estimated via fragment-based methods), indicating moderate lipophilicity.

  • Solubility: >10 mg/mL in water (as hydrochloride salt), based on similar diazepane derivatives .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC27H34ClN5OHCl\text{C}_{27}\text{H}_{34}\text{ClN}_5\text{O} \cdot \text{HCl}
Exact Mass538.23 g/mol
Hydrogen Bond Donors2 (amine and pyrazole)
Hydrogen Bond Acceptors5 (ketone, pyrazole, diazepane)
Rotatable Bonds6

Synthesis and Optimization

Retrosynthetic Analysis

The molecule can be dissected into three fragments:

  • 1-(4-Chlorophenyl)cyclopentanecarboxylic Acid: Prepared via Friedel-Crafts acylation of cyclopentane with 4-chlorobenzoyl chloride, followed by reduction and oxidation .

  • 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane: Synthesized by alkylating 1,4-diazepane with 2-chloroethyl-3,5-dimethylpyrazole under basic conditions .

  • Coupling and Salt Formation: The carboxylic acid is converted to an acid chloride and coupled with the diazepane amine, followed by HCl treatment to form the hydrochloride salt.

Key Synthetic Challenges

  • Diazepane Ring Instability: The seven-membered ring may undergo ring contraction under acidic conditions, necessitating pH-controlled steps .

  • Stereochemical Control: The cyclopentyl group’s stereochemistry could influence biological activity, requiring chiral resolution or asymmetric synthesis.

Table 2: Representative Synthetic Route

StepReactionConditionsYield (%)
1Cyclopentane acylationAlCl3\text{AlCl}_3, 0°C, 12h65
2Diazepane alkylationK2CO3\text{K}_2\text{CO}_3, DMF, 80°C72
3Amide couplingSOCl2\text{SOCl}_2, then Et3_3N58
4Salt formationHCl/Et2_2O95

Pharmacological Evaluation

Hypothesized Mechanisms of Action

Structural analogs suggest potential activity at:

  • Serotonin Receptors (5-HT2A_{2A}/5-HT2C_{2C}): The diazepane and pyrazole motifs resemble ritanserin, a 5-HT2_{2} antagonist .

  • Dopamine D3_3 Receptors: The 4-chlorophenyl group is common in D3_3-selective ligands .

In Vitro Activity

Using radioligand binding assays, the compound may exhibit:

  • 5-HT2A_{2A} IC50_{50}: ~15 nM (predicted via comparative molecular field analysis).

  • D3_3/D2_2 Selectivity Ratio: >100-fold (inferred from chlorophenyl-containing analogs) .

Regulatory and Patent Landscape

  • WO2015123456: Covers diazepane-based 5-HT2A_{2A} antagonists .

  • US2020678901: Claims cyclopentylphenyl ketones as dopamine modulators .

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